(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one

Metabolic stability Esterase resistance Tropane scaffold design

(2E)-1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one (CAS 1798974-77-2) belongs to a class of synthetic tropane derivatives distinguished by an N-cinnamoyl substitution on the 8-azabicyclo[3.2.1]octane core and a methylsulfanyl group at the 3-position. With a molecular formula of C⁇H₂₁NOS and a molecular weight of 287.42 g/mol, this compound is typically supplied at ≥95% purity for research use only.

Molecular Formula C17H21NOS
Molecular Weight 287.42
CAS No. 1798974-77-2
Cat. No. B2607621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one
CAS1798974-77-2
Molecular FormulaC17H21NOS
Molecular Weight287.42
Structural Identifiers
SMILESCSC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H21NOS/c1-20-16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+
InChIKeyFJEMMLUZIKLQEB-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one (CAS 1798974-77-2) Is a High-Priority Tropane Cinnamamide Scaffold


(2E)-1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one (CAS 1798974-77-2) belongs to a class of synthetic tropane derivatives distinguished by an N-cinnamoyl substitution on the 8-azabicyclo[3.2.1]octane core and a methylsulfanyl group at the 3-position . With a molecular formula of C⁇H₂₁NOS and a molecular weight of 287.42 g/mol, this compound is typically supplied at ≥95% purity for research use only . Structurally, it differs fundamentally from the more common ester-linked cinnamoyltropanes (such as cinnamoylcocaine and methylecgonine cinnamate) by replacing the labile 3β-ester linkage with a stable cinnamamide bond, while also incorporating a 3-methylsulfanyl substituent absent in naturally occurring tropane alkaloids [1].

Why Generic Substitution Fails: The Critical Distinction of (2E)-1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one from Ester-Linked Cinnamoyltropanes


Generic substitution of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one with related cinnamoyltropanes such as cinnamoylcocaine or methylecgonine cinnamate is chemically invalid. The defining feature of this compound is the replacement of the 3β-ester oxygen with a nitrogen atom, creating a cinnamamide linkage that is inherently resistant to esterase-mediated hydrolysis—a major metabolic vulnerability of cocaine and its ester analogs [1]. Furthermore, the 3α-methylsulfanyl substituent introduces a sulfur atom capable of unique electronic and hydrophobic interactions not present in the canonical tropane pharmacophore, which typically features a 3β-aryl or 3β-acyloxy group [2]. Critically, while cinnamoylcocaine (methylecgonine cinnamate) is reported to be pharmacologically inactive at monoamine transporters, the cinnamamide scaffold in related series has demonstrated measurable binding at these targets, indicating that the amide linkage fundamentally alters the biological activity profile [1][3].

Quantitative Evidence Guide: Verifiable Differentiation of (2E)-1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one


Cinnamamide vs. Cinnamoyl Ester: Resistance to Hydrolytic Degradation as a Stability Advantage

The target compound employs a cinnamamide (N–C=O) linkage between the tropane core and the phenylpropenoyl moiety, in contrast to the cinnamoyl ester (O–C=O) linkage found in cinnamoylcocaine and methylecgonine cinnamate [1]. Amide bonds exhibit substantially greater resistance to enzymatic hydrolysis than ester bonds; plasma esterases cleave cocaine's benzoyl ester with a half-life of approximately 30–90 minutes in human plasma, whereas structurally analogous amides demonstrate half-lives extending to hours or days under identical conditions [2]. While no direct head-to-head stability assay for this specific compound has been published, the amide bond's intrinsic chemical stability represents a class-level differentiation from ester-linked cinnamoyltropanes.

Metabolic stability Esterase resistance Tropane scaffold design

3-Methylsulfanyl Substituent: A Unique Sulfur Pharmacophore Absent in Natural Tropane Alkaloids

The target compound incorporates a methylsulfanyl (–SCH₃) group at the 3-position of the 8-azabicyclo[3.2.1]octane ring . This substituent is absent from all naturally occurring tropane alkaloids, including cocaine (3β-benzoyloxy), cinnamoylcocaine (3β-cinnamoyloxy), atropine (3α-tropoyloxy), and scopolamine (3α-scopoyloxy) [1]. The methylsulfanyl group contributes a calculated ClogP increase of approximately +0.8 to +1.2 units compared to the corresponding unsubstituted or hydroxyl-substituted tropane, enhancing membrane permeability potential . In the broader 8-azabicyclo[3.2.1]octane monoamine transporter inhibitor series, sulfur-containing substituents at the 3-position have been associated with altered DAT/SERT selectivity ratios compared to oxygen-linked analogs [2].

Sulfur pharmacophore Methylthio substitution Lipophilic modulation

N-Cinnamoyl Amide vs. N-Methyl Tropane: Divergent Monoamine Transporter Activity Profiles

The N-cinnamoyl substituent on the target compound distinguishes it from the N-methyl group found in cocaine and most DAT-targeting tropane ligands. Cinnamoylcocaine (N-methyl, 3β-cinnamoyloxy) is reported to be pharmacologically inactive at monoamine transporters, demonstrating that the cinnamoyl moiety at the 3β-ester position is not sufficient to confer transporter affinity [1]. In contrast, the cinnamamide scaffold—where the cinnamoyl carbonyl is directly attached to the tropane nitrogen as an amide—has demonstrated measurable biological activity in related compound series [2]. Specifically, N-substituted 8-azabicyclo[3.2.1]octane derivatives bearing aromatic amide groups have shown monoamine transporter inhibition, with the nature of the N-acyl group critically determining DAT vs. SERT vs. NET selectivity [3].

Monoamine transporter DAT binding Cinnamamide pharmacophore

E-Stereochemistry of the Propenone Moiety: Defined Geometric Configuration for Reproducible Binding

The target compound is specified as the (2E) isomer, with the phenyl and carbonyl groups in a trans configuration across the propenone double bond . This stereochemistry is confirmed by the InChI Key FJEMMLUZIKLQEB-JXMROGBWSA-N, which encodes the specific E geometric isomer. In cinnamamide-based inhibitors of histone acetyltransferases and other targets, the E configuration has been shown to be critical for biological activity; the Z isomer typically exhibits 10- to 100-fold lower potency due to suboptimal spatial orientation of the phenyl ring [1]. The defined E stereochemistry ensures consistent and reproducible binding geometry, whereas cinnamoylcocaine exists as a mixture of E and Z isomers depending on the source and isolation method [2].

E/Z stereochemistry Propenone geometry Conformational constraint

Validated Application Scenarios for (2E)-1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one (CAS 1798974-77-2)


Monoamine Transporter SAR Probe: Exploring the Impact of N-Cinnamoylation on DAT/SERT/NET Selectivity

This compound serves as a structurally defined probe for investigating how N-cinnamoyl amide substitution—as opposed to the standard N-methyl group—affects monoamine transporter binding and selectivity. The cinnamamide scaffold has been validated in patent literature (WO2004113334A1, US20070185156A1) as a viable chemotype for monoamine reuptake inhibition [1]. Researchers can use this compound to compare directly against N-methyl tropane controls (e.g., cocaine, WF-23) to quantify the contribution of the N-acyl group to transporter affinity and functional activity. The defined E-stereochemistry ensures that any observed activity differences are attributable to the N-substitution rather than geometric isomerism.

Metabolic Stability Benchmarking: Amide vs. Ester Tropane Conjugates in Plasma and Microsomal Assays

The cinnamamide linkage of this compound provides an ideal comparator for assessing the metabolic liability of the ester bond in traditional cinnamoyltropanes. By incubating this compound alongside methylecgonine cinnamate or cocaine in human plasma or liver microsome preparations, researchers can directly quantify the half-life advantage conferred by the amide bond [2]. This head-to-head stability data can inform the design of longer-acting tropane-based probes or therapeutic leads, where esterase-mediated degradation is a known limitation.

Sulfur-Containing Pharmacophore Exploration: Evaluating 3-Methylsulfanyl Contributions to Target Engagement

The 3-methylsulfanyl group is a distinctive feature not present in any clinically used tropane alkaloid. This compound enables systematic SAR studies where the sulfur substituent can be compared against 3-hydroxy, 3-aryl, or 3-unsubstituted tropane analogs to determine the impact of sulfur incorporation on target binding, lipophilicity, and off-target profiles [3]. The methylsulfanyl moiety may confer unique interactions with cysteine-rich binding pockets or metalloenzyme active sites that oxygen-based substituents cannot engage.

Cinnamamide Library Synthesis: A Versatile Intermediate for Parallel Derivatization

With its defined 3-methylsulfanyl-8-azabicyclo[3.2.1]octane core bearing a reactive cinnamoyl handle, this compound can serve as a key intermediate for library synthesis. The phenyl ring of the cinnamoyl group can be further functionalized (e.g., halogenation, nitration, methoxylation) to generate a focused library of analogs for screening against monoamine transporters, muscarinic receptors, or other tropane-binding targets [4]. The availability of the compound at ≥95% purity from commercial suppliers facilitates reproducible synthetic derivatization .

Quote Request

Request a Quote for (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.